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molecular formula C15H27NO2 B8646601 Ethyl 5-(cyclohexylmethyl)piperidine-3-carboxylate

Ethyl 5-(cyclohexylmethyl)piperidine-3-carboxylate

Cat. No. B8646601
M. Wt: 253.38 g/mol
InChI Key: NGQJSOLZFIKBKY-UHFFFAOYSA-N
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Patent
US07872009B2

Procedure details

Triethylamine (410 μL, 2.9 mmol) was added to a solution of ethyl 5-(cyclohexylmethyl)piperidine-3-carboxylate (180 mg, 0.71 mmol) and acetyl chloride (120 mg, 1.4 mmol) in CH2Cl2 (10 mL). The reaction was maintained at room temperature for 30 min before being diluted with CH2Cl2 (20 mL) and poured into HCl (1 N, 20 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×20 mL). The combined organic layers were sequentially washed with H2O (10 mL) and brine before being dried over Na2SO4. Concentration under reduced pressure and purification by silica gel chromatography (hexane→80% EtOAc/hexane) provided the title compound as a yellow oil. MS m/z: 296.1 (M+1).
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]1([CH2:14][CH:15]2[CH2:20][NH:19][CH2:18][CH:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:16]2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[C:26](Cl)(=[O:28])[CH3:27].Cl>C(Cl)Cl>[C:26]([N:19]1[CH2:20][CH:15]([CH2:14][CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]2)[CH2:16][CH:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:18]1)(=[O:28])[CH3:27]

Inputs

Step One
Name
Quantity
410 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
180 mg
Type
reactant
Smiles
C1(CCCCC1)CC1CC(CNC1)C(=O)OCC
Name
Quantity
120 mg
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were sequentially washed with H2O (10 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification by silica gel chromatography (hexane→80% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC(CC(C1)CC1CCCCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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